3-Bromophthalonitrile

Description

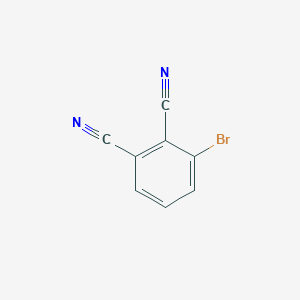

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRAZJFOMVDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophthalonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophthalonitrile, with the chemical formula C₈H₃BrN₂, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and two adjacent nitrile (-C≡N) groups. This molecule serves as a valuable building block in the synthesis of a variety of complex organic structures, most notably in the field of macrocyclic chemistry, particularly for the preparation of phthalocyanine derivatives. The strategic placement of the bromo and cyano functionalities imparts a unique reactivity profile, making it a target of interest for applications in materials science, medicinal chemistry, and dye manufacturing. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, offering insights into its synthesis, reactivity, and safe handling for laboratory professionals.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from its structural analogues, such as 4-bromophthalonitrile, and the well-understood chemical behavior of its constituent functional groups.

| Property | Value | Source/Analogy |

| Molecular Formula | C₈H₃BrN₂ | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| CAS Number | 76241-80-0 | [1] |

| IUPAC Name | 3-bromobenzene-1,2-dicarbonitrile | [1] |

| Appearance | Expected to be a crystalline solid at room temperature. | Analogy with 4-bromophthalonitrile[2] |

| Melting Point | Not reported. For comparison, the melting point of 4-bromophthalonitrile is 138-142 °C. | [2] |

| Boiling Point | Not reported. Expected to be high due to its molecular weight and polarity. | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like chloroform, and methanol. | Analogy with 4-bromophthalonitrile[2] |

Molecular Structure and Spectroscopic Data

The structure of this compound is defined by a benzene ring with nitrile groups at positions 1 and 2, and a bromine atom at position 3. This arrangement influences the electronic and steric properties of the molecule.

Structural Parameters (Inferred)

Based on X-ray crystallographic studies of related brominated phthalonitriles, the following structural features are anticipated[2]:

-

Planarity: The molecule is expected to be largely planar due to the aromatic benzene ring.

-

Bond Lengths:

-

The C-C bonds within the benzene ring will have lengths characteristic of aromatic systems (approximately 1.39 Å).

-

The C≡N triple bond of the nitrile groups will be approximately 1.17 Å.

-

-

Bond Angles:

-

The C-C-C angles within the benzene ring will be close to 120°.

-

The C-C≡N angle will be approximately 180°, reflecting the sp hybridization of the nitrile carbon.

-

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms. The two nitrile carbons would appear in the 115-120 ppm region[3]. The six aromatic carbons would resonate between 120 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230 cm⁻¹ for the C≡N stretching vibration of the nitrile groups[3]. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Synthesis of this compound

A common and effective method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then treated with a copper(I) bromide solution.

Proposed Synthetic Workflow: Sandmeyer Reaction

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Aminophthalonitrile

-

Prepare a solution of 3-aminophthalonitrile in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. Sulfuric acid acts as the acidic medium necessary for the formation of nitrous acid in situ and to stabilize the resulting diazonium salt.

Step 2: Sandmeyer Reaction with Copper(I) Bromide

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt and formation of the product.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Self-Validating System: The evolution of nitrogen gas provides a visual confirmation that the reaction is proceeding. The purity of the final product can be verified by measuring its melting point (if a reference value is available) and by spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected spectral features.

Chemical Reactivity

The reactivity of this compound is governed by its two key functional groups: the nitrile groups and the bromine atom.

Reactions of the Nitrile Groups

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, forming 3-bromophthalic acid.

-

Cyclotrimerization: In the presence of a metal salt or a strong base, phthalonitriles undergo cyclotrimerization to form metal-containing or metal-free phthalocyanines, respectively. This is one of the most significant applications of this class of compounds.

Reactions of the Bromo Group

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this reaction typically requires harsh conditions (high temperature and pressure) or activation by electron-withdrawing groups.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.

Caption: Reactivity profile of this compound.

Applications

The primary application of this compound is as a precursor in the synthesis of asymmetrically substituted phthalocyanines. The bromine atom can be retained in the final macrocycle or can be further functionalized before or after the cyclotrimerization reaction. These substituted phthalocyanines have potential applications in:

-

Materials Science: As components of organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[2].

-

Dyes and Pigments: Phthalocyanines are known for their intense and stable colors[2].

-

Catalysis: Certain metal phthalocyanine complexes exhibit catalytic activity in various chemical transformations[2].

-

Medicinal Chemistry: As photosensitizers in photodynamic therapy (PDT) for the treatment of cancer.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the known hazards of analogous compounds like 4-bromophthalonitrile and other brominated nitriles, the following precautions are recommended[4][5][6]:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Likely to cause skin and serious eye irritation.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

-

PubChem. 3-Bromopentanenitrile. National Center for Biotechnology Information. [Link]

-

Pink, M., et al. (2019). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 703–706. [Link]

- Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.

-

Angene Chemical. This compound(CAS# 76241-80-0). [Link]

-

Cheméo. Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link]

-

PubChem. 3-Bromobenzonitrile. National Center for Biotechnology Information. [Link]

-

Tanski, J. M., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o523-o524. [Link]

-

ResearchGate. (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Exploring the Chemical Versatility of 4-Bromophthalonitrile (CAS: 70484-01-4). [Link]

-

Torres, T., et al. Synthesis of unsymmetrically substituted phthalocyanines as precursors for porphyrin-phthalocyanine dimers. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Cindrić, M., et al. (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 25(22), 5275. [Link]

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Organic Chemistry Explained. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

- Google Patents. US7973174B2 - Process of making 3-aminopentanenitrile.

- Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

Sources

A Technical Guide to 3-Bromophthalonitrile (CAS: 76241-80-0): Properties, Safety, and Applications in Chemical Synthesis

Abstract

3-Bromophthalonitrile is a halogenated aromatic dinitrile that serves as a pivotal precursor in the synthesis of advanced functional materials and complex organic molecules. Its unique structure, featuring two adjacent nitrile groups and a bromine atom on the benzene ring, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of this compound, covering its chemical and physical properties, comprehensive safety and handling protocols, primary synthetic routes, and its significant applications in the fields of materials science and drug discovery. The content herein is curated for researchers, chemists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound, systematically named 3-bromobenzene-1,2-dicarbonitrile, is identified by the CAS number 76241-80-0.[1][2] The presence of the electron-withdrawing nitrile groups and the reactive bromine atom makes it a valuable and versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 76241-80-0 | [1][2] |

| IUPAC Name | 3-bromobenzene-1,2-dicarbonitrile | [2] |

| Molecular Formula | C₈H₃BrN₂ | [1][2] |

| InChI Key | VYNRAZJFOMVDKS-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 207.03 g/mol | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Physical Form | Solid (Typical for related compounds) | N/A |

Comprehensive Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 76241-80-0) was not available in the initial search. The following safety information is synthesized from data for structurally analogous compounds, such as 4-bromophthalonitrile and 3-bromobenzonitrile.[3][4][5][6] Researchers must consult the supplier-specific SDS before handling and conduct a thorough risk assessment.

Halogenated benzonitriles are generally classified as hazardous materials and require careful handling to minimize exposure.

2.1. GHS Hazard Classification (Anticipated)

Based on related compounds, this compound is expected to carry the following GHS classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4 (Toxic or Harmful if swallowed, in contact with skin, or if inhaled).[3][5][7][8]

-

Skin Irritation: Category 2 (Causes skin irritation).[4][5][8]

-

Eye Irritation: Category 2 (Causes serious eye irritation).[4][5][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][6]

2.2. Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the prevention of contact with a substance that is presumed toxic and irritating.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[4]

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[4]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[4][6]

-

Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.

Caption: The two-stage process of the Sandmeyer reaction.

The bromine atom on the this compound ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. This reactivity is a key reason for its utility as a synthetic intermediate.

Applications in Research and Drug Development

4.1. Precursor to Phthalocyanines and Subphthalocyanines

The most prominent application of this compound is as a starting material for the synthesis of peripherally functionalized phthalocyanines (Pcs) and their smaller analogues, subphthalocyanines (SubPcs). [9]These macrocyclic compounds have significant applications in materials science, including:

-

Organic Electronics: As organic semiconductors in solar cells and field-effect transistors. [10]* Catalysis: As catalysts in various chemical transformations.

-

Photodynamic Therapy: As photosensitizers in cancer treatment. [10] The synthesis involves the cyclotetramerization (for Pcs) or cyclotrimerization (for SubPcs) of the phthalonitrile precursor, often templated by a metal salt. [9][11]The strategic placement of the bromine atom on the precursor allows chemists to perform post-synthesis modifications on the final macrocycle, thereby "tuning" its electronic and physical properties for specific applications.

Caption: Synthetic utility of this compound in materials science.

4.2. Role in Drug Discovery

While this compound itself is not a therapeutic agent, the nitrile group (cyano group) is a well-established pharmacophore in medicinal chemistry. [12][13]Over 60 FDA-approved drugs contain a nitrile moiety. [14]Its inclusion in a drug candidate can serve several purposes:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with protein targets, enhancing binding affinity. [12][15]* Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug. [12][14][15]* Bioisostere: It can act as a bioisostere for other functional groups like carbonyls or even halogens, allowing chemists to modulate a molecule's polarity, size, and electronic properties. [15]* Covalent Warhead: In some cases, the nitrile can act as a reversible or irreversible electrophile, forming a covalent bond with a target protein, a strategy used in several modern inhibitors. [14] Therefore, this compound represents a valuable starting point for synthesizing novel compound libraries for drug discovery, combining the proven utility of the nitrile pharmacophore with the synthetic handle of the bromine atom for further diversification.

Exemplary Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This is a generalized, representative protocol based on established Sandmeyer reaction procedures. [16][17][18]It must be adapted and optimized by the researcher. All work must be conducted in a fume hood with appropriate PPE.

Objective: To synthesize this compound from 3-Aminophthalonitrile.

Materials & Reagents:

-

3-Aminophthalonitrile

-

Hydrobromic acid (HBr, 48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization (Self-Validating System: Formation of a Salt): a. In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 3-Aminophthalonitrile in aqueous HBr. b. Cool the resulting solution to 0–5°C in an ice-salt bath. The low temperature is crucial, as diazonium salts are unstable and can decompose violently at higher temperatures. c. Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5°C. A slight excess of nitrous acid ensures complete conversion of the amine. e. Stir the mixture at 0–5°C for an additional 30 minutes. The formation of the diazonium salt is now complete.

-

Sandmeyer Reaction (Self-Validating System: Gas Evolution): a. In a separate flask, dissolve a catalytic amount (e.g., 1.2 equivalents) of CuBr in additional aqueous HBr. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. c. A vigorous evolution of nitrogen gas (N₂) should be observed. This effervescence is a key indicator that the reaction is proceeding. The rate of addition should be controlled to manage the gas evolution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Extraction (Self-Validating System: Phase Separation): a. Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3x volumes). b. Combine the organic layers. c. Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Characterization (Self-Validating System: Purity Analysis): a. The crude product will likely be a solid or oil. Purify the material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). b. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate for innovation. Its defined chemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists developing next-generation materials and novel therapeutic agents. While its handling demands strict adherence to safety protocols due to its presumed toxicity, its potential to serve as a cornerstone for complex molecular architectures ensures its continued relevance in advanced chemical research.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Angene Chemical. This compound(CAS# 76241-80-0). [Link]

-

RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2022). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

-

de Oliveira, E. R., & de Souza, R. O. M. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1163–1177. [Link]

-

Stone, C. (2022). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Western Michigan University ScholarWorks. [Link]

-

PubChem. 3-Bromopropionitrile. [Link]

-

NIST. Propanenitrile, 3-bromo-. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Singh, J., Thakur, A., & Kaur, I. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2259–2292. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

York University. Multisubstituted phthalonitriles for phthalocyanine synthesis. [Link]

-

ResearchGate. (2014). Synthesis of Substituted Phthalocyanines. Phthalocyanines: From Traditional Dyes to High-Tech Materials. [Link]

Sources

- 1. 76241-80-0|this compound|BLD Pharm [bldpharm.com]

- 2. angenesci.com [angenesci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-ブロモフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-Bromobenzonitrile 99 6952-59-6 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. worldscientific.com [worldscientific.com]

- 10. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Sandmeyer Reaction [organic-chemistry.org]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromophthalonitrile via the Sandmeyer Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 3-Bromophthalonitrile (CAS No: 76241-80-0)[1][2], a valuable intermediate in the production of phthalocyanine dyes, pigments, and other complex organic scaffolds.[3][4] The core of this synthesis is the Sandmeyer reaction, a robust and reliable method for the transformation of a primary aromatic amine into an aryl halide.[5][6] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and causality, ensuring a reproducible and scalable protocol grounded in scientific integrity.

Theoretical Framework: Mastering the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling substitution patterns that are often inaccessible through direct electrophilic substitution.[7] It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which can be dissected into two critical stages: the formation of a diazonium salt and its subsequent copper-catalyzed conversion to the desired aryl halide.[5]

Stage 1: Diazotization of 3-Aminophthalonitrile

The journey begins with the conversion of the primary aromatic amine, 3-aminophthalonitrile, into a highly reactive aryl diazonium salt. This process, known as diazotization, must be executed with precision.[8]

-

In-Situ Generation of Nitrous Acid: The key reagent, nitrous acid (HNO₂), is unstable and must be generated in situ.[9][10] This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, in this case, hydrobromic acid (HBr). The acid protonates the nitrite ion, which then forms the electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack and Diazonium Formation: The lone pair of electrons on the nitrogen atom of 3-aminophthalonitrile attacks the nitrosonium ion.[11] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable, resonance-stabilized aryl diazonium cation ([Ar-N₂]⁺).[11]

-

The Criticality of Low Temperature: Diazotization is an exothermic process. The resulting aryl diazonium salts are notoriously unstable at elevated temperatures and can be explosive if isolated in a dry state.[6][12] Therefore, maintaining a temperature of 0–5 °C is non-negotiable.[13][14][15] This frigid environment prevents premature decomposition of the salt into undesired phenolic byproducts and mitigates safety risks.[11]

Stage 2: Copper(I)-Catalyzed Bromination

With the diazonium salt formed, the Sandmeyer reaction proper can commence. The displacement of the diazonium group is catalyzed by a copper(I) salt, specifically copper(I) bromide (CuBr).[16]

-

Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium cation.[17][18] This reduces the diazonium species to a neutral diazo radical and oxidizes the catalyst to copper(II) bromide (CuBr₂).[19][17] The use of a copper(I) salt is pivotal; it is the lynchpin of the radical-generating step.[5][20]

-

Dediazoniation and Aryl Radical Generation: The diazo radical is transient and rapidly decomposes, releasing a molecule of dinitrogen (N₂).[17][21] The loss of this exceptionally stable molecule provides a powerful thermodynamic driving force for the reaction, resulting in the formation of a highly reactive aryl radical.[18]

-

Halogen Transfer and Catalyst Regeneration: The final step involves the aryl radical abstracting a bromine atom from the copper(II) bromide species. This forms the target molecule, this compound, and crucially, regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[19][17]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and reagent stoichiometry, is essential for success.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Wt. | Quantity (Example Scale) | Notes |

| 3-Aminophthalonitrile | 58632-96-5 | 143.15 g/mol | 10.0 g (69.8 mmol) | Starting material, yellow powder.[22] |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 g/mol | 60 mL | Corrosive. Use in a fume hood. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 5.3 g (76.8 mmol) | Oxidizer. Prepare solution fresh. |

| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 g/mol | 12.0 g (83.6 mmol) | Moisture sensitive. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~300 mL | Extraction solvent. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 g/mol | As needed | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | |

| Ice | N/A | N/A | As needed | For cooling baths. |

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-salt bath, separatory funnel, rotary evaporator, column chromatography setup.

Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 3-aminophthalonitrile (10.0 g) and 48% hydrobromic acid (40 mL). Stir until a slurry is formed.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.[13][23]

-

In a separate beaker, dissolve sodium nitrite (5.3 g) in cold deionized water (20 mL).

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. [14] Slow addition is key to preventing hazardous temperature spikes and side reactions.

-

After the addition is complete, continue to stir the resulting solution in the ice bath for an additional 30 minutes to ensure diazotization is complete.[14] The solution should be kept cold for immediate use in the next step.

Part B: The Sandmeyer Reaction

-

In a separate 500 mL flask, add copper(I) bromide (12.0 g) to 48% hydrobromic acid (20 mL). Stir to create a suspension.

-

Cool this CuBr suspension to 0 °C in an ice bath.[13]

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred CuBr suspension.[9][13] This addition should be controlled to manage the rate of gas evolution.

-

Vigorous bubbling (N₂ gas) will be observed.[9] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 1-2 hours.

-

Gently heat the reaction mixture to approximately 60 °C for 1 hour, or until the evolution of nitrogen gas has completely ceased.[23] This final heating step drives the reaction to completion.

Part C: Product Work-up and Purification

-

Cool the reaction mixture back to room temperature and pour it into a beaker containing 200 g of crushed ice.[23]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[23]

-

Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[13][23]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]

-

The resulting crude solid should be purified by silica gel column chromatography to yield pure this compound.

Reaction Mechanism and Safety

Detailed Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Hazard Management and Safety Precautions

-

Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate. Never isolate the diazonium salt intermediate. Always prepare it in a cold aqueous solution and use it immediately.[24][12]

-

Gas Release: The reaction releases nitrogen gas and may produce toxic nitrogen oxides (NOx). All steps must be performed in a well-ventilated chemical fume hood.[24]

-

Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Thermal Control: The diazotization step is exothermic. Use a robust cooling bath (ice-salt) and monitor the internal temperature closely to prevent thermal runaway.

Product Characterization

Validation of the final product is essential. The purified compound should be characterized using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | Typically 60-80% (post-chromatography) |

| Melting Point | 168-172 °C |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (~7.5-7.9 ppm) |

| MS (EI) | m/z ≈ 206/208 (M⁺, characteristic isotopic pattern for Br) |

Conclusion

The Sandmeyer reaction offers a powerful and reproducible pathway for the synthesis of this compound from 3-aminophthalonitrile. By understanding the causality behind each step—from the critical temperature control during diazotization to the catalytic cycle involving copper(I) bromide—researchers can confidently execute this transformation. The protocol described herein, when coupled with stringent safety measures, provides a reliable method for accessing this important synthetic intermediate, paving the way for further discoveries in materials science and drug development.

References

-

Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

-

Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Petersen, F. R., & Pedersen, U. (2001). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

-

DataPDF. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer reaction - experimental procedure and set up. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). 3-Aminophthalonitrile, CAS#58632-96-5. Retrieved from [Link]

-

Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

-

Blogger. (n.d.). The Versatility of 3-Aminophthalonitrile in Modern Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Aminophthalonitrile. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021, July 1). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 76241-80-0). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophthalonitrile. Retrieved from [Link]

Sources

- 1. 76241-80-0|this compound|BLD Pharm [bldpharm.com]

- 2. angenesci.com [angenesci.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Aminophthalonitrile [myskinrecipes.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. datapdf.com [datapdf.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. jk-sci.com [jk-sci.com]

- 18. orgosolver.com [orgosolver.com]

- 19. byjus.com [byjus.com]

- 20. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]

- 21. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3-Aminophthalonitrile, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile [nitrobenzenechemical.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Properties of 3-Bromophthalonitrile: Melting Point and Solubility

Introduction: The Significance of 3-Bromophthalonitrile in Synthetic Chemistry

This compound (CAS No: 76241-80-0) is a halogenated aromatic nitrile, a class of compounds that serve as pivotal building blocks in the synthesis of a wide array of functional materials and pharmacologically active molecules.[1][2] The strategic placement of the bromine atom and two adjacent nitrile groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for creating complex molecular architectures. The nitrile functionalities, for instance, are known to act as bioisosteres for carbonyl groups and can participate in hydrogen bonding, a critical interaction in drug-receptor binding.[3]

A comprehensive understanding of the physical properties of this compound, specifically its melting point and solubility, is a cornerstone for its effective utilization in research and development, particularly within the pharmaceutical and materials science sectors. These parameters are not merely static data points; they are critical determinants of reaction conditions, purification strategies, and even the bioavailability of downstream products. This guide provides an in-depth exploration of these properties, offering both theoretical grounding and practical, field-proven experimental protocols for their determination.

Melting Point: A Criterion of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[4] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2][4] Therefore, the determination of a compound's melting point is a fundamental technique for assessing its purity and serves as a preliminary step in its identification.

While specific experimental data for the melting point of this compound is not extensively reported in publicly available literature, data for the isomeric 4-Bromophthalonitrile shows a melting point range of 138.0 to 142.0°C.[4] This suggests that this compound is a solid at room temperature with a relatively high melting point, a characteristic feature of rigid aromatic structures.

Data Summary: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 76241-80-0 | [1][2] |

| Molecular Formula | C₈H₃BrN₂ | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| Melting Point | Data not readily available in public literature. | |

| Solubility | Qualitative data suggests solubility in some organic solvents. Quantitative data is not readily available. |

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point range of a solid organic compound like this compound. This method is widely adopted for its accuracy and the small sample size required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Capillary Tube Packing: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a column of 1-2 mm of tightly packed solid is at the bottom of the tube.[5][6]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting point. Set a heating rate of 10-20°C per minute and note the temperature at which the sample melts. Allow the apparatus to cool.

-

Accurate Determination: For an accurate measurement, set the heating rate to a slow 1-2°C per minute once the temperature is about 15-20°C below the approximate melting point found in the rapid determination.[4]

-

Observation and Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts. The melting point range is reported as T₁ - T₂.[4]

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample in the capillary tube, leading to a sharper, more accurate melting point range.

-

Tight Packing: A tightly packed sample prevents air pockets that can cause uneven heating and lead to inaccuracies in the observed melting range.

-

Slow Heating Rate: A slow heating rate of 1-2°C per minute is crucial for allowing the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. This ensures that the recorded temperature accurately reflects the temperature of the sample as it melts.

Diagram of the Experimental Workflow for Melting Point Determination:

Caption: Workflow for Melting Point Determination.

Solubility: The "Like Dissolves Like" Principle in Practice

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The guiding principle for predicting solubility is "like dissolves like," which implies that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1] The solubility of a compound like this compound, which possesses both a relatively non-polar aromatic ring and polar nitrile groups, will depend on the interplay of these features with the solvent.

A qualitative understanding of solubility is essential for choosing appropriate solvents for chemical reactions, extractions, and chromatography. Quantitative solubility data is critical for process optimization, formulation development in the pharmaceutical industry, and for understanding structure-activity relationships.[7] While specific quantitative solubility data for this compound is scarce, it is expected to be soluble in common polar aprotic organic solvents and sparingly soluble in water, similar to its isomer, 4-Bromophthalonitrile, which is soluble in chloroform and methanol (when heated).[6]

Experimental Protocol for Solubility Determination

This section provides protocols for both qualitative (miscibility) and quantitative solubility determination.

Qualitative Solubility Assessment (Miscibility Test):

This rapid test determines if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

Small test tubes or vials

-

This compound

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vortex mixer (optional)

Procedure:

-

Sample Addition: Place approximately 20-30 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Procedure:

-

Supersaturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Selection of Solvents: A range of solvents with varying polarities is used to build a comprehensive solubility profile of the compound.

-

Equilibration Time: A sufficient equilibration time in the shake-flask method is critical to ensure that the solution has reached its saturation point, leading to an accurate quantitative measurement.

-

Analytical Technique: The choice of a sensitive and selective analytical technique like HPLC is crucial for accurately quantifying the concentration of the dissolved solute, especially for sparingly soluble compounds.

Diagram of the Logical Flow for Solubility Assessment:

Sources

- 1. angenesci.com [angenesci.com]

- 2. 76241-80-0|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 4-Bromophthalonitrile | 70484-01-4 [smolecule.com]

- 4. CAS#:1701489-66-8 | 5-Amino-3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole | Chemsrc [chemsrc.com]

- 5. 4-BROMOPHTHALONITRILE | 70484-01-4 [amp.chemicalbook.com]

- 6. CAS 76241-02-6 | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Bromophthalonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromophthalonitrile, a halogenated aromatic nitrile with significant potential in materials science and medicinal chemistry. Drawing upon established scientific principles and available data, this document details its chemical and physical properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Attributes of this compound

This compound, systematically named 3-bromobenzene-1,2-dicarbonitrile, is a key organic intermediate. Its core structure consists of a benzene ring substituted with a bromine atom and two adjacent nitrile (-C≡N) groups. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

Key Identifiers and Molecular Formula

| Property | Value | Reference |

| Molecular Formula | C₈H₃BrN₂ | [1] |

| Molecular Weight | 207.03 g/mol | [1][2] |

| CAS Number | 76241-80-0 | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)C#N)C#N | |

| InChI Key | VYNRAZJFOMVDKS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 47.6 Ų | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not extensively reported in readily available literature, its properties can be inferred from closely related analogs and general chemical principles.

Physical Properties

Based on its isomer, 4-bromophthalonitrile, and the parent compound, phthalonitrile, this compound is expected to be a crystalline solid at room temperature.[3][4] It is anticipated to have low solubility in water but should be soluble in common organic solvents.[3] For safe storage, it is recommended to be sealed in a dry environment at 2-8°C.[2]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, the three aromatic protons would be in distinct chemical environments, leading to a complex splitting pattern of multiplets.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals for the eight carbon atoms in different chemical environments. The two nitrile carbons would appear in the range of δ 110-120 ppm. The six aromatic carbons would resonate between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

-

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Sandmeyer reaction , a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens and nitriles.[5][6][7] This reaction proceeds via an aryl diazonium salt intermediate.[5][6]

The likely precursor for the synthesis of this compound is 3-aminophthalonitrile. The general steps for this transformation are outlined below.

Experimental Protocol: Sandmeyer Reaction for this compound

Step 1: Diazotization of 3-Aminophthalonitrile

-

Dissolve 3-aminophthalonitrile in a suitable acidic medium, such as an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5°C in an ice bath. Low temperatures are critical to ensure the stability of the diazonium salt.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution of the amine. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained within the 0-5°C range.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the 3-dicyanobenzenediazonium bromide intermediate.

Step 2: Copper(I) Bromide Catalyzed Bromination

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the freshly prepared, cold diazonium salt solution to the CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture may be gently warmed to room temperature or slightly above to ensure the complete decomposition of the diazonium salt and formation of the aryl bromide.[8]

-

The reaction progress can be monitored by the cessation of nitrogen gas evolution.

Step 3: Work-up and Purification

-

Once the reaction is complete, the mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude this compound can then be purified by standard techniques such as recrystallization or column chromatography to yield the final product.

Sources

- 1. angenesci.com [angenesci.com]

- 2. 76241-80-0|this compound|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. worldscientific.com [worldscientific.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromophthalonitrile

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural elucidation of molecular entities is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. An unambiguous understanding of a molecule's architecture, connectivity, and electronic environment is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent or advanced material. 3-Bromophthalonitrile (C₈H₃BrN₂), a key aromatic building block, serves as a critical precursor in the synthesis of phthalocyanines and other complex macrocycles utilized in photodynamic therapy, catalysis, and advanced materials. Its strategic substitution pattern—featuring a bromine atom and two adjacent cyano groups on a benzene ring—imparts unique reactivity and electronic properties. This guide provides a comprehensive analysis of the core spectroscopic techniques required to unequivocally identify and characterize this compound, ensuring its purity and structural integrity for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can construct a detailed map of the molecular framework.

¹H NMR Spectroscopy: Unveiling the Aromatic Protons

The ¹H NMR spectrum of this compound reveals the disposition of the three protons on the aromatic ring. The electron-withdrawing nature of the two cyano groups and the bromine atom significantly influences the chemical shifts of these protons, moving them downfield into the aromatic region.

Data Summary: ¹H NMR of this compound

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.15 | d | 7.9 |

| H-4 | 8.08 | d | 7.7 |

| H-5 | 7.85 | t | 7.8 |

Interpretation and Field-Proven Insights:

The spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring.

-

Causality of Signal Position: The protons are deshielded due to the cumulative electron-withdrawing effects of the nitrile and bromine substituents. The proton at the H-6 position is expected to be the most downfield, as it is ortho to a cyano group. The H-4 proton, ortho to the bromine, appears slightly upfield from H-6. The H-5 proton, which is meta to all three substituents, is the most shielded of the three and thus appears at the most upfield position.

-

Splitting Patterns as a Validation System: The observed splitting is a self-validating confirmation of the substitution pattern. The H-6 proton appears as a doublet because it is coupled only to the adjacent H-5 proton. Similarly, the H-4 proton is a doublet due to its coupling with H-5. The H-5 proton, being coupled to both H-4 and H-6, appears as a triplet. The coupling constants (J values) are typical for ortho-coupling in an aromatic system, further corroborating the assignments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for resolving the fine splitting patterns of the aromatic protons.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Logical Relationship Diagram: ¹H NMR Assignments

Caption: Correlation of aromatic protons in this compound to their ¹H NMR signals.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon.

Data Summary: ¹³C NMR of this compound

| Assigned Carbon | Chemical Shift (δ) ppm |

| C-Ar (quaternary) | 139.1, 136.4, 133.0 |

| C-Ar (CH) | 130.5, 128.2, 122.9 |

| C-CN | 115.8, 114.2 |

| C-Br | 118.5 |

Interpretation and Field-Proven Insights:

-

Signal Count: The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry.

-

Chemical Shift Regions:

-

Aromatic Carbons (C-Ar): The signals for the six aromatic carbons appear in the typical downfield region of ~118-140 ppm. The carbons directly attached to the electron-withdrawing bromine and cyano groups (quaternary carbons) are generally found further downfield. Specifically, the carbon bearing the bromine (C-Br) appears around 118.5 ppm.

-

Nitrile Carbons (C-CN): The two carbons of the cyano groups are characteristically found in the 114-116 ppm range. Their slightly different electronic environments result in two separate signals.

-

-

Expertise in Assignment: While unambiguous assignment of every aromatic carbon often requires advanced 2D NMR techniques (like HSQC and HMBC), the distinct chemical shift regions for the C-Br and C-CN carbons serve as powerful diagnostic markers for the presence of these functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (15-25 mg in ~0.7 mL CDCl₃) is advantageous.

-

Instrumentation: Acquire the spectrum on a spectrometer with a minimum field strength of 100 MHz (for ¹³C).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width, typically 0-220 ppm, to ensure all carbon signals, including any potential impurities, are observed.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds to allow for adequate relaxation of quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the FID with a Fourier transform. Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 2230 | C≡N Stretch | Strong, Sharp | Nitrile |

| 1600-1450 | C=C Stretch | Medium | Aromatic Ring |

| ~1025 | C-Br Stretch | Medium-Strong | Aryl Bromide |

Interpretation and Field-Proven Insights:

The IR spectrum provides a distinct "fingerprint" for this compound, with several key diagnostic peaks.

-

The Nitrile Signature: The most characteristic and unambiguous absorption is the strong, sharp peak around 2230 cm⁻¹. This peak is a definitive indicator of the C≡N triple bond of the nitrile groups. Its intensity and sharpness are hallmarks of this functional group.

-

Aromaticity Confirmation: The presence of peaks in the 3100-3000 cm⁻¹ region (aromatic C-H stretch) and the 1600-1450 cm⁻¹ region (aromatic C=C ring stretching) confirms the presence of the benzene ring.

-

Halogen Presence: The absorption around 1025 cm⁻¹ is characteristic of the C-Br stretching vibration for an aryl bromide, confirming the presence of the bromine substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the diamond crystal of the ATR accessory. No extensive sample preparation is required, making ATR a highly efficient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details that corroborate the data from other techniques.

Data Summary: Electron Ionization Mass Spectrometry (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 206 / 208 | [M]⁺ | Molecular Ion (Characteristic 1:1 bromine isotope pattern) |

| 127 | [M - Br]⁺ | Loss of Bromine atom |

| 101 | [C₇H₃N]⁺ | Loss of Br and CN |

Interpretation and Field-Proven Insights:

-

The Molecular Ion (M⁺): A Trustworthy Anchor: The most critical signal is the molecular ion peak. For this compound, this appears as a pair of peaks of nearly equal intensity at m/z 206 and 208. This characteristic 1:1 isotopic pattern is a definitive signature for the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The molecular formula is C₈H₃BrN₂, with a monoisotopic mass of ~206 amu for the ⁷⁹Br isotope.

-

Fragmentation as a Logical Puzzle: Under high-energy Electron Ionization (EI), the molecular ion fragments in a predictable manner.

-

The cleavage of the C-Br bond, the weakest bond on the aromatic ring, results in a prominent peak at m/z 127, corresponding to the loss of the bromine radical.

-

Subsequent loss of a cyano group (CN, 26 amu) from the [M - Br]⁺ fragment gives rise to the signal at m/z 101.

-

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromophthalonitrile

Introduction: The Strategic Importance of 3-Bromophthalonitrile

This compound (C₈H₃BrN₂) is an aromatic organic compound featuring a benzene ring substituted with two adjacent cyano (nitrile) groups and a bromine atom. This specific arrangement of functional groups makes it a highly valuable and versatile precursor in the synthesis of complex macrocyclic compounds and functional materials. Its primary utility lies in its role as a building block for asymmetrically substituted phthalocyanines, a class of compounds with significant applications in dyes, pigments, catalysis, and organic electronics.[1][2] The strategic placement of the bromine atom offers a reactive handle for introducing a wide array of functionalities through nucleophilic substitution, while the dinitrile moiety is primed for cyclotetramerization reactions. This guide provides a comprehensive analysis of the chemical reactivity, stability, and handling of this compound for professionals in research and development.

| Property | Value | Reference |

| CAS Number | 76241-80-0 | [3][4] |

| Molecular Formula | C₈H₃BrN₂ | [4] |

| Molecular Weight | 207.03 g/mol | [3] |

| IUPAC Name | 3-bromobenzene-1,2-dicarbonitrile | [4] |

| Appearance | White to yellow crystals/powder | [1] |

| Storage | Sealed in a dry, cool (2-8°C) environment | [3] |

Part 1: The Chemical Reactivity Profile

The reactivity of this compound is dominated by two key features: the electrophilic nature of the carbon atom bearing the bromine, and the propensity of the nitrile groups to undergo cyclization and other transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

The presence of two strongly electron-withdrawing nitrile groups ortho and meta to the bromine atom significantly activates the aromatic ring towards nucleophilic attack.[5] This makes the bromine atom a labile leaving group that can be readily displaced by a variety of nucleophiles. This SNAr reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.[6][7][8]

Causality of Reactivity: The nitrile groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. The general mechanism involves the attack of a nucleophile on the carbon atom attached to the bromine, followed by the departure of the bromide ion to restore the aromaticity of the ring.

Common Nucleophiles and Resulting Products:

-

Alkoxides and Phenoxides (RO⁻): Form ether linkages, leading to alkoxy- or aryloxy-substituted phthalonitriles. These are crucial precursors for phthalocyanines with modified solubility and electronic properties.

-

Amines (RNH₂): Result in amino-substituted phthalonitriles.

-

Thiols (RS⁻): Yield thioether-substituted phthalonitriles.

The differing reactivity of various leaving groups on a phthalonitrile ring has been studied, highlighting the utility of bromo- and nitro-substituted phthalonitriles for creating complex heterocyclic compounds.[5]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Groups

The two adjacent nitrile groups are the defining feature for its use in macrocycle synthesis.

The most prominent reaction of this compound is its cyclotetramerization to form tetrabromophthalocyanines.[2][9] This reaction typically involves heating the phthalonitrile precursor, often in the presence of a metal salt (like ZnCl₂, CoCl₂) or a strong base (like DBU in a high-boiling solvent), which templates the formation of the macrocycle.[10]

-

Mechanism Insight: The reaction proceeds through the formation of an isoindoline intermediate, followed by a template-assisted condensation of four of these units to construct the highly stable, 18-π electron aromatic phthalocyanine ring system.

-

Synthetic Implication: If a substituted phthalonitrile (derived from an SNAr reaction) is used, this process yields peripherally functionalized phthalocyanines with tailored properties for applications in organic electronics or as photosensitizers in photodynamic therapy.[1][10]

Caption: Key workflow for phthalocyanine synthesis.

Like other nitriles, the cyano groups of this compound can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions with heating.[11][12] The reaction proceeds via an amide intermediate. This is generally an undesirable side reaction during other transformations but can be used synthetically to produce 3-bromophthalic acid.

-

Acidic Hydrolysis: Heating with an acid like HCl or H₂SO₄ yields the dicarboxylic acid.[12]

-

Basic Hydrolysis: Heating with a base like NaOH first produces the carboxylate salt, which must be subsequently acidified to obtain the dicarboxylic acid.[12][13]

While less common for this specific molecule's applications, the nitrile groups are susceptible to standard nitrile transformations:

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups to primary amines (R-CH₂NH₂).[14]

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by aqueous workup can convert the nitriles into ketones.[15]

| Reagent Class | Reactive Site | Primary Product | Significance |

| Nucleophiles (e.g., RO⁻, RNH₂) | C-Br bond | Substituted Phthalonitrile | Introduces functionality |

| Heat + Metal Salt/Base | Nitrile groups | Phthalocyanine | Macrocycle formation |

| Strong Acid/Base + Heat | Nitrile groups | Dicarboxylic Acid | Hydrolysis product |

| Strong Reducing Agents (LiAlH₄) | Nitrile groups | Diamine | Reduction product |

Part 2: Stability and Safe Handling

Understanding the stability profile of this compound is critical for its effective use and storage.

Thermal Stability

Chemical Stability and Storage

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Acids and Bases: Can catalyze hydrolysis, especially at elevated temperatures.[12][19]

-

Strong Reducing Agents: Will react with the nitrile groups.[19]

Storage Recommendations: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] Storage at 2-8°C is recommended to minimize potential degradation over time.[3]

Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling.

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[20]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[20]

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[19]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[19]

-

Lab Coat: A lab coat is mandatory to protect from skin exposure.

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[19]

Part 3: Exemplary Experimental Protocol

Protocol: Synthesis of a Phenoxy-Substituted Phthalonitrile via SNAr

This protocol describes a typical nucleophilic aromatic substitution reaction, a fundamental step in creating functionalized phthalocyanine precursors.

Objective: To replace the bromine atom of this compound with a phenoxy group.

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.1 equivalents) and anhydrous DMF.

-

Base Addition: Stir the solution under a nitrogen atmosphere and add anhydrous potassium carbonate (2.0 equivalents) portion-wise.

-

Heating: Heat the mixture to 80°C and stir for 30 minutes to ensure the formation of potassium phenoxide.

-

Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Increase the temperature to 120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 times). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by brine.

-